molecular formula C6H9NOS B13571433 (5-Ethyl-1,2-oxazol-3-yl)methanethiol

(5-Ethyl-1,2-oxazol-3-yl)methanethiol

Cat. No.: B13571433
M. Wt: 143.21 g/mol
InChI Key: DQDHYHOTJMWTSY-UHFFFAOYSA-N
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Description

(5-Ethyl-1,2-oxazol-3-yl)methanethiol is a chemical compound with the molecular formula C6H9NOS. It is a member of the oxazole family, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of an ethyl group at the 5-position and a methanethiol group at the 3-position of the oxazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isocyanate with α-bromoacetaldehyde followed by cyclization to form the oxazole ring. The thiol group can then be introduced via nucleophilic substitution using thiourea or other sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-1,2-oxazol-3-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Ethyl-1,2-oxazol-3-yl)methanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Ethyl-1,2-oxazol-3-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxazole ring may also interact with nucleic acids or other biomolecules, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-1,2-oxazol-3-yl)methanethiol: Similar structure but with a methyl group instead of an ethyl group.

    (3-Methoxy-1,2-oxazol-5-yl)methanethiol: Contains a methoxy group at the 3-position.

    (3-Methyl-1,2-oxazol-5-yl)methanethiol: Similar structure with a methyl group at the 3-position

Uniqueness

(5-Ethyl-1,2-oxazol-3-yl)methanethiol is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(5-ethyl-1,2-oxazol-3-yl)methanethiol

InChI

InChI=1S/C6H9NOS/c1-2-6-3-5(4-9)7-8-6/h3,9H,2,4H2,1H3

InChI Key

DQDHYHOTJMWTSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)CS

Origin of Product

United States

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